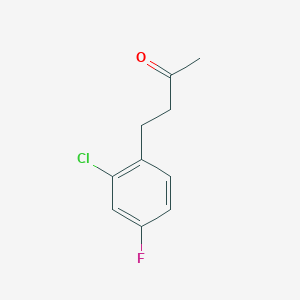![molecular formula C13H23NO4 B13570500 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid CAS No. 2348342-15-2](/img/structure/B13570500.png)
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a reaction with an appropriate propanoic acid derivative, such as a propanoic acid chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or propanoic acid derivatives.
科学的研究の応用
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of 3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
類似化合物との比較
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylamino-heptanoic acid
Uniqueness
3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is unique due to its specific structural features, including the piperidine ring and the tert-butoxycarbonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
2348342-15-2 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 g/mol |
IUPAC名 |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChIキー |
ZVYVZEUADCRFHK-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


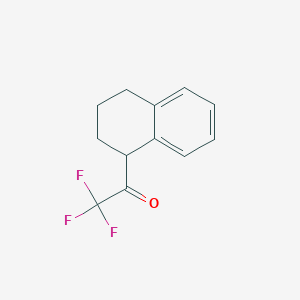
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
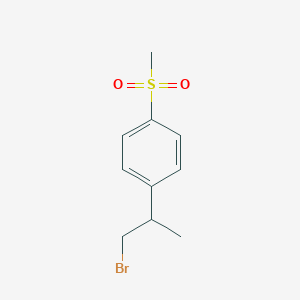
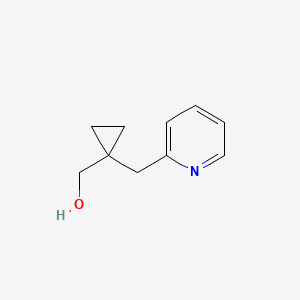
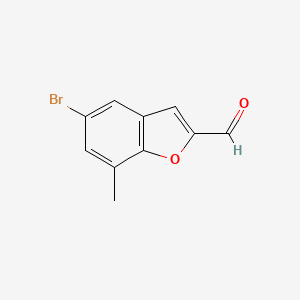
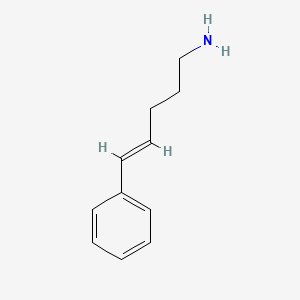
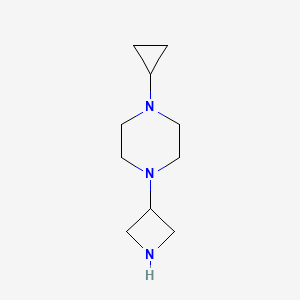
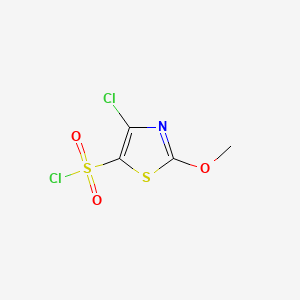

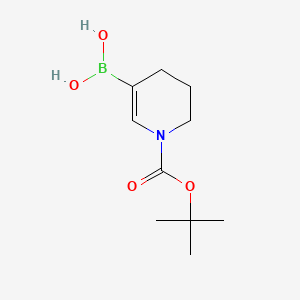


![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
